molecular formula C15H14ClF4N3O B1249704 Flufenerim CAS No. 170015-32-4

Flufenerim

Cat. No. B1249704
CAS RN: 170015-32-4
M. Wt: 363.74 g/mol
InChI Key: GJEREQYJIQASAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flufenerim is a pyrimidinamine insecticide, an organofluorine insecticide, an organochlorine insecticide and an aminopyrimidine.

Scientific Research Applications

Flufenerim's Insecticidal Activity

This compound, a compound with a core pyrimidine structure, exhibits potent insecticidal activity against several major pests like the sweet potato whitefly, green peach aphid, and African cotton leafworm. It's characterized by its rapid action, causing mortality within 48 hours, and a short residual activity, making it suitable for application close to harvesting. Despite its effectiveness, the specific mode of action remains unknown, suggesting a target site critical to the insect's body. This rapid and potent action against sap-sucking pests hints at a significant disruption in the insects' vital functions (Ghanim et al., 2011).

Environmental Impact and Fate

Environmental Fate Assessment

The environmental fate of this compound, among other herbicides, was assessed using the SWAT model in the Northern German Lowlands. The study, aimed at understanding the transport dynamics of these herbicides, concluded that the in-stream herbicide loads were significantly lower than the applied amount, aligning with European Environmental Legislation. It highlighted the importance of the accurate simulation of stream flow and the precise parameterization of temporal and spatial herbicide application for reliable modeling results (Fohrer et al., 2014).

Pesticidal Applications and Design

Design and Pesticidal Activities of Derivatives

New pesticides with novel modes of action are essential due to the rising evolution of pesticide resistance. A series of new pyrimidin-4-amine derivatives, including this compound, demonstrated excellent insecticidal and fungicidal activity against a range of pests and fungi. These compounds, especially noted for their broad-spectrum activity and inhibition of AChE enzymatic activity, provide a promising avenue for further optimization in pesticide development (Liu et al., 2021).

properties

CAS RN

170015-32-4

Molecular Formula

C15H14ClF4N3O

Molecular Weight

363.74 g/mol

IUPAC Name

5-chloro-6-(1-fluoroethyl)-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]pyrimidin-4-amine

InChI

InChI=1S/C15H14ClF4N3O/c1-9(17)13-12(16)14(23-8-22-13)21-7-6-10-2-4-11(5-3-10)24-15(18,19)20/h2-5,8-9H,6-7H2,1H3,(H,21,22,23)

InChI Key

GJEREQYJIQASAW-UHFFFAOYSA-N

SMILES

CC(C1=C(C(=NC=N1)NCCC2=CC=C(C=C2)OC(F)(F)F)Cl)F

Canonical SMILES

CC(C1=C(C(=NC=N1)NCCC2=CC=C(C=C2)OC(F)(F)F)Cl)F

synonyms

flufenerim

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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